N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252915-69-7
VCID: VC4780848
InChI: InChI=1S/C19H21N3O4S2/c1-4-8-22-18(24)17-13(7-9-27-17)21-19(22)28-11-16(23)20-12-5-6-14(25-2)15(10-12)26-3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23)
SMILES: CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.51

N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1252915-69-7

Cat. No.: VC4780848

Molecular Formula: C19H21N3O4S2

Molecular Weight: 419.51

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1252915-69-7

Specification

CAS No. 1252915-69-7
Molecular Formula C19H21N3O4S2
Molecular Weight 419.51
IUPAC Name N-(3,4-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C19H21N3O4S2/c1-4-8-22-18(24)17-13(7-9-27-17)21-19(22)28-11-16(23)20-12-5-6-14(25-2)15(10-12)26-3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23)
Standard InChI Key VRSHHQVRLUDINR-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of thienopyrimidines. Thienopyrimidines are characterized by a thiophene ring fused to a pyrimidine ring, which is significant in medicinal chemistry due to their diverse biological activities. This compound's unique structure suggests potential applications in pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

Synthesis Methods

While specific synthetic routes for N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are not extensively documented, thienopyrimidines can generally be synthesized through one-pot reactions involving 2H-thieno[2,3-d] oxazine-2,4(1H)-diones and various aromatic aldehydes or amines. This method allows for the construction of the bicyclic structure typical of thienopyrimidines while introducing various substituents to tailor the compound's properties.

Potential Applications

The compound's potential applications are primarily speculative at this stage, but its structure suggests it could be useful in the development of anti-inflammatory or anticancer drugs. Further studies are needed to clarify its precise mechanism and identify potential therapeutic targets.

Table 1: General Information on N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

PropertyDescription
Chemical ClassThienopyrimidine
Potential ApplicationsAnti-inflammatory, anticancer
Synthesis MethodOne-pot reactions involving 2H-thieno[2,3-d] oxazine-2,4(1H)-diones
Mechanism of ActionNot fully elucidated

Table 2: Comparison with Other Compounds

CompoundChemical ClassPotential Applications
N-(3,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamideThienopyrimidineAnti-inflammatory, anticancer
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole derivativeAnti-inflammatory (5-LOX inhibitor)
N-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropanamidePropanamide derivativeNot specified

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